molecular formula C9H7F2N B13522073 3,4-Difluorophenylpropanenitrile

3,4-Difluorophenylpropanenitrile

Cat. No.: B13522073
M. Wt: 167.15 g/mol
InChI Key: LDZMJOZCSIGVQI-UHFFFAOYSA-N
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Description

3,4-Difluorophenylpropanenitrile (CAS 71682-97-8), also referred to as 3-(3,4-Difluorophenyl)-3-oxopropanenitrile, is a nitrile-containing aromatic compound characterized by a propanenitrile backbone substituted with a 3,4-difluorophenyl group. This compound is of interest in pharmaceutical and materials chemistry due to its electron-withdrawing fluorine substituents and the reactive nitrile group, which can participate in nucleophilic additions or serve as a precursor for heterocyclic synthesis .

Properties

Molecular Formula

C9H7F2N

Molecular Weight

167.15 g/mol

IUPAC Name

3-(3,4-difluorophenyl)propanenitrile

InChI

InChI=1S/C9H7F2N/c10-8-4-3-7(2-1-5-12)6-9(8)11/h3-4,6H,1-2H2

InChI Key

LDZMJOZCSIGVQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCC#N)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: . One common synthetic route includes the reaction of 3,4-difluorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent hydrolysis to yield the desired product.

Industrial Production Methods: Industrial production of 3-(3,4-Difluorophenyl)propanenitrile often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-(3,4-Difluorophenyl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Primary amines.

    Substitution: Substituted difluorophenyl derivatives.

Scientific Research Applications

Chemistry: 3-(3,4-Difluorophenyl)propanenitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicine: In medicinal chemistry, 3-(3,4-Difluorophenyl)propanenitrile is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of drug candidates.

Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(3,4-Difluorophenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The difluorophenyl group enhances its binding affinity and specificity towards target molecules, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

CAS No. Compound Name Functional Groups Structural Features Similarity Score Key Applications/Properties
71682-97-8 3-(3,4-Difluorophenyl)-3-oxopropanenitrile Nitrile, Ketone, Difluoro Propanenitrile backbone, 3,4-difluoro 0.94 (reference) Pharmaceutical intermediates, enzyme inhibition
4640-67-9 3-(4-Fluorophenyl)-3-oxopropanenitrile Nitrile, Ketone, Monofluoro Propanenitrile backbone, 4-fluoro 0.94 Antifungal agents, polymer synthesis
23384-72-7 1-(3,4-Difluorophenyl)propan-1-one Ketone, Difluoro Propanone backbone, 3,4-difluoro 0.87 Organic synthesis, flavorants
369-33-5 1-(3,4-Difluorophenyl)ethanone Ketone, Difluoro Acetophenone derivative, 3,4-difluoro 0.85 Drug metabolite studies
137114-68-2 6,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one Ketone, Difluoro, Cyclic Naphthalenone framework, 6,7-difluoro 0.84 Anticancer research

Structural Analysis

  • Ketone-containing analogs (e.g., 23384-72-7) lack the nitrile group, reducing their ability to form covalent bonds with biological targets like enzymes .
  • Backbone Variations :

    • The propanenitrile backbone in 71682-97-8 offers greater conformational flexibility compared to cyclic derivatives (e.g., 137114-68-2), which may influence binding affinity in enzyme inhibition .

Physicochemical and Reactivity Differences

  • Polarity: The nitrile group in 71682-97-8 increases polarity compared to ketone derivatives, affecting solubility in polar solvents (e.g., DMSO or methanol) .
  • Thermal Stability: Difluoro substitution generally improves thermal stability, making 71682-97-8 more suitable for high-temperature reactions than non-fluorinated analogs .

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